Methyl 2-(3,5-dichlorophenyl)acetate

Catalog No.
S924439
CAS No.
55954-24-0
M.F
C9H8Cl2O2
M. Wt
219.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3,5-dichlorophenyl)acetate

CAS Number

55954-24-0

Product Name

Methyl 2-(3,5-dichlorophenyl)acetate

IUPAC Name

methyl 2-(3,5-dichlorophenyl)acetate

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3

InChI Key

ZKVZUSKNUTWXHC-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)Cl

Possible Areas of Exploration:

Given the presence of a dichlorophenyl group and an ester linkage, Methyl 2-(3,5-dichlorophenyl)acetate could hold potential for various research areas. Here are some possibilities, but further investigation is needed to confirm any specific uses:

  • Herbicide Development: Some dichlorophenyl compounds exhibit herbicidal properties. Research could explore if Methyl 2-(3,5-dichlorophenyl)acetate possesses similar herbicidal activity ().
  • Intermediate for Organic Synthesis: The compound's structure suggests it could serve as an intermediate in the synthesis of more complex organic molecules. Research in organic chemistry might explore its utility in this area.
  • Biological Activity Studies: The presence of the ester linkage might provide some biological activity. However, more research would be required to determine any specific biological effects.

Methyl 2-(3,5-dichlorophenyl)acetate is a colorless to pale yellow liquid or crystalline solid with a molecular formula of C9H8Cl2O2 and a molecular weight of 219.07 g/mol . Its structure consists of a 3,5-dichlorophenyl group attached to an acetate moiety, with a methyl ester group at the end. The compound has a high GI absorption and is BBB permeant, indicating its potential for pharmaceutical applications .

As with any unknown compound, it is advisable to handle MDCP with caution. Potential hazards might include:

  • Skin and eye irritation: Due to the presence of the ester functional group, MDCP could irritate skin and eyes upon contact.
  • Respiratory irritation: Inhalation of MDCP dust or vapors could irritate the respiratory tract.
  • Unknown toxicity: The absence of data necessitates treating MDCP as potentially toxic until further studies are available.
Due to its functional groups:

  • Hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
  • Transesterification: The methyl ester can be converted to other esters through transesterification reactions.
  • Reduction: The ester group can be reduced to form an alcohol or aldehyde, depending on the reducing agent used.
  • Nucleophilic substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic aromatic substitution reactions.
  • Suzuki-Miyaura coupling: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

While specific biological activities of Methyl 2-(3,5-dichlorophenyl)acetate are not directly mentioned in the provided search results, its structural features suggest potential biological effects:

  • The compound is predicted to have high GI absorption and BBB permeability, indicating it may interact with biological systems .
  • It is predicted to be a CYP1A2 inhibitor, which could affect drug metabolism .
  • The presence of the dichlorophenyl group may contribute to its potential biological activity, as similar structures are found in various pharmaceuticals.

The synthesis of Methyl 2-(3,5-dichlorophenyl)acetate can be achieved through several methods:

  • Esterification: Starting from 2-(3,5-dichlorophenyl)acetic acid, the compound can be synthesized through esterification with methanol in the presence of an acid catalyst.
  • Halogenation: The compound could be prepared by chlorination of Methyl 2-phenylacetate at the 3 and 5 positions of the phenyl ring.
  • Grignard reaction: A Grignard reagent derived from 3,5-dichlorobromobenzene could be reacted with methyl bromoacetate to form the target compound.

Methyl 2-(3,5-dichlorophenyl)acetate has various applications in chemistry and related fields:

  • Pharmaceutical intermediate: The compound may serve as a building block in the synthesis of pharmaceutical compounds.
  • Chemical synthesis: It can be used as a starting material or intermediate in organic synthesis reactions.
  • Polymer chemistry: Related compounds have been used in polymerization applications, suggesting potential use in polymer synthesis.
  • Agrochemicals: The compound's structure is similar to some pesticides, indicating potential applications in agrochemical development.

Methyl 2-(3,5-dichlorophenyl)acetate may interact with various biological targets:

  • Enzyme inhibition: The compound is predicted to be a CYP1A2 inhibitor, which could affect drug metabolism .
  • Protein binding: The dichlorophenyl group may interact with hydrophobic pockets in proteins, potentially affecting their function.
  • Membrane permeability: Its high predicted GI absorption and BBB permeability suggest interactions with biological membranes .

Similar Compounds

Several compounds share structural similarities with Methyl 2-(3,5-dichlorophenyl)acetate:

  • Methyl 2-(3,4-dichlorophenyl)acetate: This positional isomer has chlorine atoms at the 3 and 4 positions of the phenyl ring .
  • Methyl (3-chlorophenyl)acetate: This compound has a single chlorine atom on the phenyl ring .
  • Ethyl 2-(3-chlorophenyl)acetate: This compound has an ethyl ester group instead of a methyl ester and a single chlorine atom .
  • Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate: This compound has a more complex structure with a biphenyl system .
  • Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate: This compound has an additional hydroxyl group at the alpha position.

Methyl 2-(3,5-dichlorophenyl)acetate is unique due to its specific chlorine substitution pattern and methyl ester group. These features contribute to its particular chemical and physical properties, potentially affecting its reactivity, biological activity, and applications in various fields of chemistry and related sciences.

XLogP3

3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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